2-(2-Naphthyl)-1-thiaindene
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Overview
Description
2-(2-Naphthyl)-1-thiaindene (NT) is a heterocyclic compound that has gained considerable attention in scientific research due to its potential applications in various fields. NT is a sulfur-containing organic molecule that belongs to the family of thiaindenes, which are known for their unique electronic and optical properties.
Mechanism Of Action
The mechanism of action of 2-(2-Naphthyl)-1-thiaindene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell survival. 2-(2-Naphthyl)-1-thiaindene has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical And Physiological Effects
2-(2-Naphthyl)-1-thiaindene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(2-Naphthyl)-1-thiaindene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-Naphthyl)-1-thiaindene for lab experiments is its ease of synthesis and purification. 2-(2-Naphthyl)-1-thiaindene is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 2-(2-Naphthyl)-1-thiaindene is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 2-(2-Naphthyl)-1-thiaindene, including the development of new synthesis methods for improved yield and purity, the exploration of 2-(2-Naphthyl)-1-thiaindene-based materials for optoelectronic and biomedical applications, and the investigation of the mechanism of action of 2-(2-Naphthyl)-1-thiaindene in cancer cells. Additionally, the potential use of 2-(2-Naphthyl)-1-thiaindene as a therapeutic agent for other diseases, such as neurodegenerative disorders, warrants further investigation.
Synthesis Methods
2-(2-Naphthyl)-1-thiaindene can be synthesized by various methods, including the reaction of 2-naphthylamine with sulfur and a suitable oxidizing agent. Another method involves the reaction of 2-naphthylamine with sulfur monochloride, followed by oxidation with hydrogen peroxide. The purity and yield of the synthesized 2-(2-Naphthyl)-1-thiaindene can be improved by using different purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(2-Naphthyl)-1-thiaindene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 2-(2-Naphthyl)-1-thiaindene has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, 2-(2-Naphthyl)-1-thiaindene-based materials have been explored for their potential applications in light-emitting diodes and photovoltaic devices. In biomedicine, 2-(2-Naphthyl)-1-thiaindene has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
17164-77-1 |
---|---|
Product Name |
2-(2-Naphthyl)-1-thiaindene |
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H |
InChI Key |
VXNMJAGOXHIGRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
Other CAS RN |
17164-77-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
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